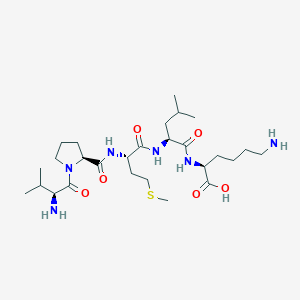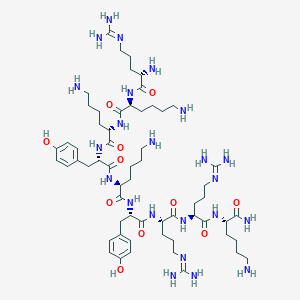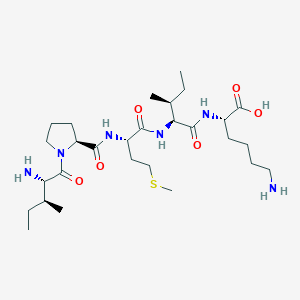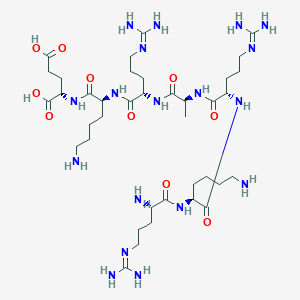
精氨酸-赖氨酸-精氨酸-丙氨酸-精氨酸-赖氨酸-谷氨酸
描述
PKG 抑制肽是一种化合物,作为 cGMP 依赖性蛋白激酶 (PKG) 的抑制剂。PKG 是一种在多种生理过程中起关键作用的酶,包括平滑肌松弛、血小板功能和神经元信号传导。PKG 的抑制在研究这些过程和开发相关疾病的治疗干预措施方面可能有用。
科学研究应用
PKG 抑制肽具有广泛的科学研究应用:
化学: 用于研究 PKG 和相关信号通路的结构和功能。
生物学: 有助于理解 PKG 在细胞过程中的作用,例如肌肉收缩、血小板聚集和神经元信号传导。
医学: 在治疗心血管疾病、勃起功能障碍和神经系统疾病方面的潜在治疗应用。
工业: 用于药物开发和筛选测定,以识别新的治疗化合物。
作用机制
PKG 抑制肽通过与 PKG 的 ATP 结合位点结合来发挥其作用,从而阻止酶使其底物磷酸化。这种抑制会破坏 cGMP 信号通路,导致细胞反应发生改变。分子靶标包括参与平滑肌松弛、血小板功能和神经元信号传导的各种蛋白质。
生化分析
Biochemical Properties
Arg-Lys-Arg-Ala-Arg-Lys-Glu: plays a crucial role in biochemical reactions by acting as a competitive inhibitor of PKG. It interacts with the catalytic subunit of PKG, preventing the phosphorylation of synthetic peptide substrates . The peptide has a Ki value of 86 µM for PKG, indicating its binding affinity . Additionally, it competitively inhibits the phosphorylation of peptides and histones by the catalytic subunit of cyclic AMP-dependent protein kinase (PKA), with a Ki value of 550 µM . This interaction highlights the peptide’s selectivity and effectiveness in inhibiting PKG over PKA.
Cellular Effects
The effects of Arg-Lys-Arg-Ala-Arg-Lys-Glu on various cell types and cellular processes are profound. By inhibiting PKG, the peptide influences cell signaling pathways, gene expression, and cellular metabolism. In smooth muscle cells, PKG promotes the opening of calcium-activated potassium channels, leading to cell hyperpolarization and relaxation . The inhibition of PKG by this peptide can therefore affect these processes, potentially altering muscle contraction and relaxation dynamics. Additionally, PKG inhibition can impact the activity of phospholipase C, reducing the liberation of stored calcium ions .
Molecular Mechanism
The molecular mechanism of Arg-Lys-Arg-Ala-Arg-Lys-Glu involves its competitive inhibition of PKG. The peptide binds to the active site of PKG, preventing the phosphorylation of downstream substrates . This inhibition is achieved through the peptide’s structural similarity to the natural substrate, allowing it to compete effectively for the binding site . The inhibition of PKG leads to reduced phosphorylation of target proteins, thereby modulating various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arg-Lys-Arg-Ala-Arg-Lys-Glu can change over time. The stability and degradation of the peptide are critical factors influencing its long-term effects on cellular function. Studies have shown that PKG inhibitors, including this peptide, can exhibit varying degrees of stability and effectiveness depending on the experimental conditions . Long-term exposure to the peptide may lead to sustained inhibition of PKG activity, affecting cellular processes such as muscle contraction and gene expression .
Dosage Effects in Animal Models
The effects of Arg-Lys-Arg-Ala-Arg-Lys-Glu vary with different dosages in animal models. At lower doses, the peptide effectively inhibits PKG activity, leading to changes in cellular signaling and function . At higher doses, the peptide may exhibit toxic or adverse effects, potentially disrupting normal cellular processes . Studies have shown that the peptide can protect photoreceptors and retinal ganglion cells in animal models of retinal degeneration, highlighting its therapeutic potential at appropriate dosages .
Metabolic Pathways
Arg-Lys-Arg-Ala-Arg-Lys-Glu: is involved in metabolic pathways regulated by PKG. PKG plays a central role in the nitric oxide/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates various biological functions such as smooth muscle contraction and cardiac function . By inhibiting PKG, the peptide can modulate these pathways, affecting metabolic flux and metabolite levels . The peptide’s interaction with PKG highlights its potential to influence key metabolic processes.
Transport and Distribution
The transport and distribution of Arg-Lys-Arg-Ala-Arg-Lys-Glu within cells and tissues are essential for its function. The peptide is likely transported through cellular membranes and distributed to specific compartments where PKG is active . The interaction with transporters or binding proteins may facilitate its localization and accumulation in target tissues . Understanding the peptide’s transport and distribution mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of Arg-Lys-Arg-Ala-Arg-Lys-Glu is critical for its activity and function. PKG is localized in various cellular compartments, including the cytosol and membrane-bound regions . The peptide’s ability to inhibit PKG in these compartments can influence its overall effectiveness. Additionally, targeting signals or post-translational modifications may direct the peptide to specific organelles, enhancing its inhibitory effects .
准备方法
合成路线和反应条件
PKG 抑制肽通常使用固相肽合成 (SPPS) 合成。这种方法包括将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。该过程包括以下步骤:
树脂负载: 将第一个氨基酸连接到树脂。
脱保护: 去除氨基酸上的保护基团。
偶联: 活化下一个氨基酸,并将其偶联到不断增长的肽链。
重复: 重复步骤 2 和 3,直到获得所需的肽序列。
裂解: 将肽从树脂中裂解并纯化。
工业生产方法
PKG 抑制肽的工业生产遵循与实验室合成相似的原理,但规模更大。自动肽合成仪和高效液相色谱 (HPLC) 通常用于确保高纯度和高产率。
化学反应分析
反应类型
PKG 抑制肽可以进行各种化学反应,包括:
氧化: 肽可以被氧化,导致半胱氨酸残基之间形成二硫键。
还原: 二硫键可以被还原为游离的硫醇基团。
取代: 氨基酸残基可以被取代以修饰肽的性质。
常用试剂和条件
氧化: 过氧化氢或空气氧化。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。
取代: 氨基酸衍生物和偶联试剂,如 HBTU 或 DIC。
主要形成的产物
氧化: 二硫键连接的肽。
还原: 具有游离硫醇基团的肽。
取代: 具有改变序列的修饰肽。
相似化合物的比较
PKG 抑制肽与其他 PKG 抑制剂相比具有独特之处,因为它具有特异性和效力。类似的化合物包括:
Rp-磷硫酸酯类似物: 通过与环核苷酸结合位点结合来抑制 PKG。
KT5823: 一种 ATP 结合位点抑制剂,特异性较低。
DT-寡肽: 底物结合位点抑制剂,效力各不相同。
属性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKSKNTVYYVIMZ-DUJSLOSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82801-73-8 | |
| Record name | Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082801738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


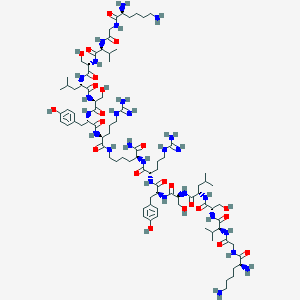
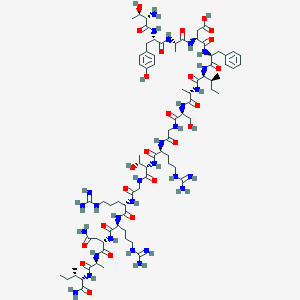
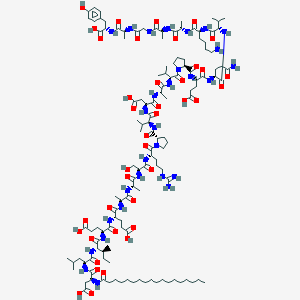
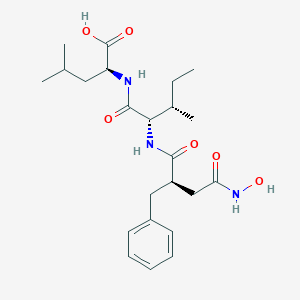
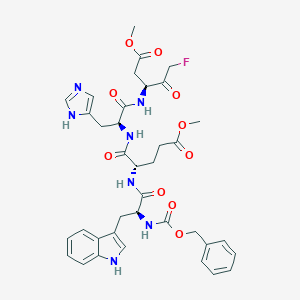
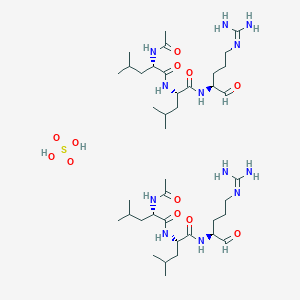
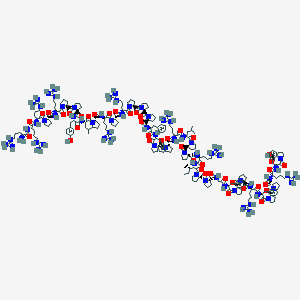

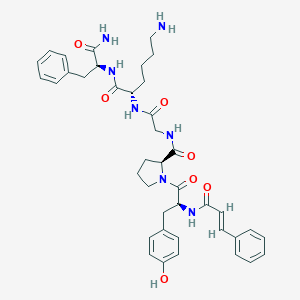
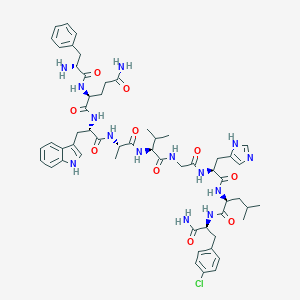
![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)
